molecular formula C19H21ClN2O4 B13595795 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride

Cat. No.: B13595795
M. Wt: 376.8 g/mol
InChI Key: ZRFYZKUWWJBZPR-UHFFFAOYSA-N
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Description

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by protecting the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The protected amino group can then be deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is unique due to its specific structure, which allows for efficient protection and deprotection of the amino group during peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C19H20N2O4.ClH/c20-10-12(9-18(22)23)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,12,17H,9-11,20H2,(H,21,24)(H,22,23);1H

InChI Key

ZRFYZKUWWJBZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN.Cl

Origin of Product

United States

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